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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentene

Cat. No.: B12518032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the isomeric alkenes, cis (Z)- and trans (E)-3,4-Dimethyl-2-pentene. The information

presented herein is curated for researchers, scientists, and professionals in drug development

who require a detailed understanding of the structural characterization of these compounds.

This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectroscopic

data for the cis and trans isomers of 3,4-Dimethyl-2-pentene, facilitating easy comparison and

reference.

Table 1: ¹H NMR Spectroscopic Data
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Isomer
Chemical Shift
(δ) [ppm]

Assignment Multiplicity
Coupling
Constant (J)
[Hz]

trans (E)-3,4-

Dimethyl-2-

pentene[1]

5.214 - 5.222 =C-H - -

2.213 - 2.221 CH(CH₃)₂ - -

1.56 =C-CH₃ - -

0.978 - 0.979 CH(CH₃)₂ - -

cis (Z)-3,4-

Dimethyl-2-

pentene[2]

5.121 =C-H - -

2.83 CH(CH₃)₂ - J = 6.8

1.59 =C-CH₃ - -

1.58 =C-CH₃ - -

0.958 CH(CH₃)₂ - J = 6.8

Note: NMR data was reported in CDCl₃ solvent. Instrument frequencies varied from 89.56 MHz

to 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data
While specific peak assignments for 3,4-Dimethyl-2-pentene were not readily available in the

searched literature, typical chemical shifts for carbons in similar alkene environments are

provided below for reference.
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Carbon Type Expected Chemical Shift (δ) [ppm]

Alkene (=C-H) 120 - 140

Alkene (=C-R) 115 - 135

Allylic (C-C=) 20 - 40

Alkyl (C-C) 10 - 35

Table 3: Mass Spectrometry Data
The mass spectra for both isomers are characterized by their molecular ion peak and a series

of fragment ions. The data presented is based on electron ionization (EI).

Isomer Molecular Formula Molecular Weight Key m/z Ratios

3,4-Dimethyl-2-

pentene[3]
C₇H₁₄ 98.19 g/mol

98 (M⁺), 83, 69, 55,

41

cis-(Z)-3,4-Dimethyl-2-

pentene[4]
C₇H₁₄ 98.19 g/mol

98 (M⁺), 83, 69, 55,

41

trans-(E)-3,4-

Dimethyl-2-pentene[5]
C₇H₁₄ 98.19 g/mol

98 (M⁺), 83, 69, 55,

41

Table 4: Infrared (IR) Spectroscopy Data
Specific IR spectra for 3,4-Dimethyl-2-pentene were not found with detailed peak listings.

However, the characteristic absorption bands for alkenes are well-established.

Functional Group Vibration
Expected Absorption
Range (cm⁻¹)

=C-H Stretch 3010 - 3095

C=C Stretch 1640 - 1680

C-H (sp³) Stretch 2850 - 2960

C-H Bend (out-of-plane) 675 - 1000
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Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

techniques discussed. While specific parameters for the presented data on 3,4-Dimethyl-2-
pentene are not fully available, these protocols represent standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR

spectrometer, such as a Bruker AC-300 or a Varian CFT-20.[6][7]

Sample Preparation:

A sample of 3,4-Dimethyl-2-pentene (typically 5-25 mg for ¹H NMR, and 20-100 mg for ¹³C

NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated

solvent. Chloroform-d (CDCl₃) is a common solvent for nonpolar compounds like alkenes.[1]

The solution is then transferred to a clean, dry 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to

calibrate the chemical shift scale to 0 ppm, although modern spectrometers can also use the

residual solvent peak as a reference.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is typically used. Key acquisition parameters

include a spectral width of approximately 0-12 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and an accumulation of 8-32 scans to ensure a good signal-

to-noise ratio.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans

(e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is

employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument

for acquiring IR spectra.
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Sample Preparation (Neat Liquid):

As 3,4-Dimethyl-2-pentene is a liquid at room temperature, the simplest method is to

prepare a neat sample.

A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).

A second salt plate is placed on top, spreading the liquid into a thin film.

The "sandwich" is then mounted in the spectrometer's sample holder.

Data Acquisition:

A background spectrum of the empty salt plates is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: Mass spectra are commonly obtained using a Gas Chromatograph coupled to

a Mass Spectrometer (GC-MS). This allows for the separation of the sample components

before they enter the mass analyzer.

Sample Preparation and Introduction:

A dilute solution of 3,4-Dimethyl-2-pentene is prepared in a volatile organic solvent (e.g.,

hexane or dichloromethane).

A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is

vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where

separation occurs based on boiling point and polarity.

Data Acquisition (Electron Ionization - EI):
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As the separated components elute from the GC column, they enter the ion source of the

mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to ionize and fragment.

The resulting positively charged ions (the molecular ion and fragment ions) are then

accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound such as 3,4-Dimethyl-2-pentene.
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Caption: A generalized workflow for the spectroscopic analysis of 3,4-Dimethyl-2-pentene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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